4-Cyclohexyl-1-phenylbut-2-yn-1-one
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Overview
Description
4-Cyclohexyl-1-phenylbut-2-yn-1-one is an organic compound with the molecular formula C16H18O. It is characterized by a cyclohexyl group and a phenyl group attached to a but-2-yn-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1-phenylbut-2-yn-1-one typically involves the reaction of cyclohexylacetylene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then refluxed for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-1-phenylbut-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
- 4-Phenyl-3-butyn-2-one
- 1-Phenylbut-2-yne-1,4-diol
- 2-Butyn-1-one, 4-cyclohexyl-1-phenyl
Comparison: 4-Cyclohexyl-1-phenylbut-2-yn-1-one is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18O |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-cyclohexyl-1-phenylbut-2-yn-1-one |
InChI |
InChI=1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h2,5-6,11-12,14H,1,3-4,8-10H2 |
InChI Key |
YUNIAEHWLFZEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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